Formamide, N-[[(3,4-dichlorophenyl)amino]carbonyl]-
Overview
Description
Formamide, N-[[(3,4-dichlorophenyl)amino]carbonyl]- is a chemical compound with significant applications in various fields. It is known for its unique structure, which includes a formamide group attached to a 3,4-dichlorophenyl group through an amino carbonyl linkage. This compound is often used in scientific research and industrial processes due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-[[(3,4-dichlorophenyl)amino]carbonyl]- typically involves the reaction of 3,4-dichloroaniline with formic acid or its derivatives. One common method is the formylation of 3,4-dichloroaniline using formic acid under solvent-free conditions. This reaction is often catalyzed by solid acid catalysts such as sulfonated rice husk ash (RHA-SO3H), which promotes the formation of the desired formamide derivative .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as the carbonylation of ammonia in the presence of 3,4-dichloroaniline. This method ensures high yields and can be optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Formamide, N-[[(3,4-dichlorophenyl)amino]carbonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the formamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Formamide, N-[[(3,4-dichlorophenyl)amino]carbonyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for its potential therapeutic effects.
Industry: It is utilized in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which Formamide, N-[[(3,4-dichlorophenyl)amino]carbonyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The formamide group can form hydrogen bonds with active sites, while the 3,4-dichlorophenyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate biochemical pathways and influence cellular processes .
Comparison with Similar Compounds
Similar Compounds
Dimethylformamide (DMF): A widely used solvent with similar formamide structure but different substituents.
N,N-Dimethylformamide (DMF): Another formamide derivative with distinct chemical properties.
Uniqueness
Formamide, N-[[(3,4-dichlorophenyl)amino]carbonyl]- is unique due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 3,4-dichlorophenyl group distinguishes it from other formamides and contributes to its specific reactivity and applications.
Properties
IUPAC Name |
N-[(3,4-dichlorophenyl)carbamoyl]formamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O2/c9-6-2-1-5(3-7(6)10)12-8(14)11-4-13/h1-4H,(H2,11,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLXCJIBDLXKQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC=O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394275 | |
Record name | Formamide, N-[[(3,4-dichlorophenyl)amino]carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76409-91-1 | |
Record name | Formamide, N-[[(3,4-dichlorophenyl)amino]carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3,4-DICHLOROPHENYL)-3-FORMYLUREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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